molecular formula C32H18N8Pt B082100 (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum CAS No. 14075-08-2

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum

Cat. No.: B082100
CAS No.: 14075-08-2
M. Wt: 709.6 g/mol
InChI Key: SRDWTNKUMAVYCC-UHFFFAOYSA-N
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Description

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum is a coordination compound that features a platinum ion at its core, surrounded by a phthalocyanine ligand. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. The platinum ion in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, forming a stable and highly conjugated system. This compound is known for its unique electronic properties and has been studied for various applications in materials science, catalysis, and medicine .

Scientific Research Applications

Preparation Methods

The synthesis of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum typically involves the reaction of a platinum salt with a phthalocyanine precursor. One common method is to react platinum(II) chloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate complex, which then cyclizes to form the final phthalocyanine compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.

    Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.

Mechanism of Action

The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:

    Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.

    Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.

Comparison with Similar Compounds

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum can be compared with other metal-phthalocyanine complexes, such as:

Properties

CAS No.

14075-08-2

Molecular Formula

C32H18N8Pt

Molecular Weight

709.6 g/mol

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum

InChI

InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

SRDWTNKUMAVYCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt]

14075-08-2

Origin of Product

United States

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